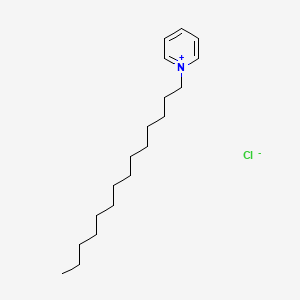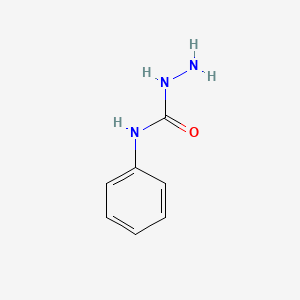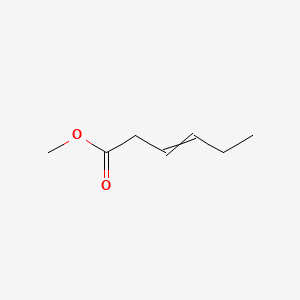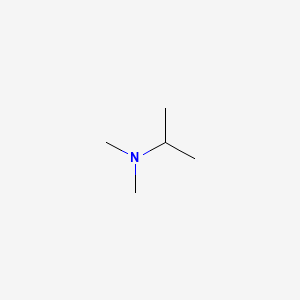
Myristylpyridinium chloride
説明
Myristylpyridinium chloride, also known as 1-Tetradecylpyridinium chloride, is a chemical compound with the molecular formula C19H34ClN . It is typically used for specified quality tests and assay use .
Molecular Structure Analysis
The molecular structure of Myristylpyridinium chloride is represented by the formula C19H34ClN . The average mass of the molecule is 311.933 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of Myristylpyridinium chloride include a molecular formula of C19H34ClN and an average mass of 311.933 Da . Further details about its physical and chemical properties were not found in the search results.科学的研究の応用
Emulsion Stabilization
Myristylpyridinium chloride has been studied for its role in stabilizing oil-in-water emulsions. Binks et al. (2006) explored how lightly cross-linked poly(4-vinylpyridine)/silica nanocomposite microgel particles, which can include myristylpyridinium chloride, function as emulsifiers in methyl myristate and water emulsions. The study found that the stability of these emulsions is highly dependent on pH and salt concentration, with stable emulsions formed at specific pH levels. This indicates the potential of myristylpyridinium chloride in industrial applications involving emulsion stability (Binks, Murakami, Armes, & Fujii, 2006).
Analytical Chemistry
In analytical chemistry, myristylpyridinium chloride has been used in a resonance light-scattering technique to determine the concentration of bovine serum albumin. Li, Song, & Fang (2009) demonstrated that the presence of myristylpyridinium enhances the sensitivity of the system, showing its applicability in analytical methods for protein concentration determination (Li, Song, & Guang-rong Fang, 2009).
Soil Remediation
Myristylpyridinium chloride's role in environmental science, particularly in soil remediation, has been studied. Shu (2003) investigated the sorption behavior of naphthalene in soil with myristylpyridinium bromide, finding that its presence enhances the immobilization of naphthalene in soil. This suggests its potential use in the renovation of contaminated soil (Shu, 2003).
Medical Research
In the medical field, myristylpyridinium chloride has been investigated for its effects on the retina. Zemel, Loewenstein, Lazar, & Perlman (1993) studied the toxic effects of myristyl gamma-picolinium chloride on the rabbit retina, finding significant damage at the site of drug injection. This research provides insights into the safety profile of myristylpyridinium chloride in medical applications (Zemel, Loewenstein, Lazar, & Perlman, 1993).
Nanotechnology
In nanotechnology, myristylpyridinium chloride is explored for its potential in enhancing cytotoxicity in cancer research. Leonidova, Pierroz, Adams, Barlow, Ferrari, Graham, & Gasser (2014) conducted a study where a luminescent Re(I) complex was attached to a lipopeptide containing myristylpyridinium chloride, leading to increased cellular uptake and cytotoxicity. This study highlights the potential of myristylpyridinium chloride in developing advanced cancer therapies (Leonidova et al., 2014).
作用機序
Target of Action
Myristylpyridinium chloride, also known as Tetradecylpyridinium chloride, is a quaternary ammonium compound . The primary targets of Myristylpyridinium chloride are bacterial cells . It has broad-spectrum antiseptic properties .
Mode of Action
Myristylpyridinium chloride interacts with its bacterial targets by disrupting their cell membranes . This interaction results in the leakage of intracellular contents and eventually leads to cell death . Furthermore, Myristylpyridinium chloride can inhibit the production of virulence factors, which are molecules produced by bacteria that enhance their ability to establish infections .
Biochemical Pathways
It is known that the compound interferes with essential processes in bacterial cells, such as cell wall synthesis and energy metabolism . The downstream effects of these disruptions include the inhibition of bacterial growth and the prevention of infection establishment .
Pharmacokinetics
As a quaternary ammonium compound, it is likely to have low bioavailability due to its poor absorption in the gastrointestinal tract .
Result of Action
The molecular and cellular effects of Myristylpyridinium chloride’s action include the disruption of bacterial cell membranes, the leakage of intracellular contents, and the inhibition of virulence factor production . These effects result in the death of bacterial cells and the prevention of infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Myristylpyridinium chloride. For instance, the presence of organic matter can reduce its effectiveness as an antiseptic . Additionally, the compound’s stability and activity may be affected by factors such as pH, temperature, and light exposure.
Safety and Hazards
特性
IUPAC Name |
1-tetradecylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20;/h13,15-16,18-19H,2-12,14,17H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVBASFBIJFBAI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883891 | |
| Record name | Pyridinium, 1-tetradecyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Myristylpyridinium chloride | |
CAS RN |
2785-54-8 | |
| Record name | Tetradecylpyridinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2785-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myristylpyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecylpyridinium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridinium, 1-tetradecyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridinium, 1-tetradecyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tetradecylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTYLPYRIDINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/790X3847NM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1584509.png)









